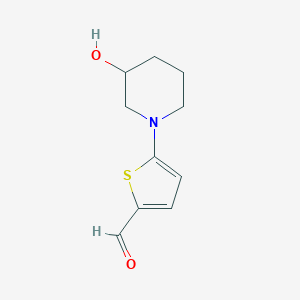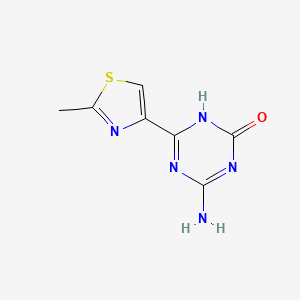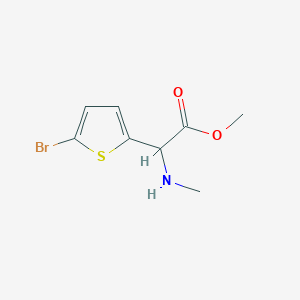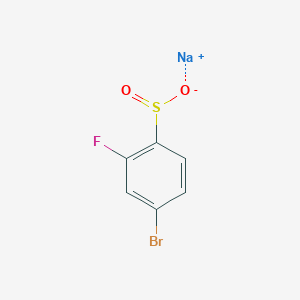
4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a hydroxyazetidine group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by its attachment to the benzaldehyde core. The hydroxy group is introduced through selective oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzaldehyde can be reduced to form alcohols.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted azetidine derivatives.
科学的研究の応用
4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyazetidine group can form hydrogen bonds with biological macromolecules, influencing their function. The benzaldehyde core can undergo electrophilic interactions, affecting various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-(3-Hydroxyazetidin-1-yl)benzoic acid
- 4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Comparison
Compared to similar compounds, 4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-(3-hydroxyazetidin-1-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-8-4-10(3-2-9(8)7-13)12-5-11(14)6-12/h2-4,7,11,14H,5-6H2,1H3 |
InChIキー |
NGOWWDMWTYNVDS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2CC(C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)



![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)



methanol](/img/structure/B13164983.png)



![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)
